molecular formula C18H17N5OS B5255906 5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5255906
M. Wt: 351.4 g/mol
InChI Key: GPYOONGJWFIWPN-LUAWRHEFSA-N
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Description

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that incorporates an indole moiety, a thiadiazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of an indole derivative with a thiadiazole precursor under specific conditions. For instance, the reaction of 2-butyl-4,5-dihydro-1H-imidazole-5-thione with indole-3-carbaldehyde in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the implementation of continuous flow reactors can improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of three different heterocyclic systems, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

5-amino-2-butyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-2-3-8-15-22-23-16(19)13(17(24)21-18(23)25-15)9-11-10-20-14-7-5-4-6-12(11)14/h4-7,9-10H,2-3,8,19H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYOONGJWFIWPN-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=NC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=NC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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